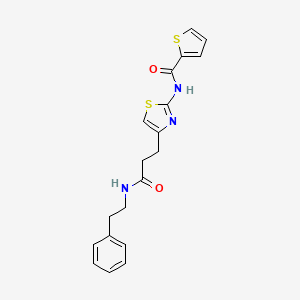

![molecular formula C19H19N3O7 B2892150 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 874805-65-9](/img/structure/B2892150.png)

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

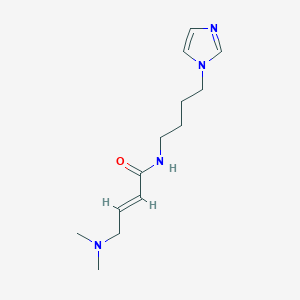

The compound seems to contain a benzo[d][1,3]dioxole moiety . Benzo[d][1,3]dioxole is an organic compound and a benzene derivative. It is a heterocyclic compound containing the methylenedioxy functional group .

Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, benzo[d][1,3]dioxole-type compounds have been synthesized using methods such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, 1,3-Benzodioxole is a colorless liquid with a density of 1.064 g cm −3 and a boiling point of 172–173 °C .Applications De Recherche Scientifique

Auxin Receptor Agonists and Root Growth Promoters

This compound has been found to be a potent auxin receptor agonist and root growth promoter . It has a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses . This application is particularly useful in agriculture, where deeper and longer roots allow crops to survive and flourish .

Drug Discovery

The compound has been used in computer-aided drug discovery approaches . By screening artificial chemicals based on the auxin receptor TIR1 (Transport Inhibitor Response 1), a series of N-(benzo[d] [1,3] dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized . This application is crucial in the pharmaceutical industry for the development of new drugs.

Acylation of 1,3-Benzodioxole

The compound has been studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst for the acylation of 1,3-benzodioxole . This process shows excellent stability and selectivity, and the unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled . This application is important in the chemical industry, particularly in the production of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals .

Gemological Stimulant Detection

1,3-Benzodioxole, a precursor of the compound, is useful in gemological stimulant detection . This application is significant in the gemology field for the identification and classification of gemstones.

Perfume Production

1,3-Benzodioxole, a precursor of the compound, is also used as a precursor for perfumes . This application is essential in the fragrance industry for the creation of various scents.

Agrochemical Production

1,3-Benzodioxole, a precursor of the compound, is used in the production of agrochemicals . This application is crucial in agriculture for the development of pesticides, herbicides, and other agricultural chemicals.

Orientations Futures

Propriétés

IUPAC Name |

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O7/c23-17(20-9-13-2-1-6-26-13)18(24)21-10-16-22(5-7-27-16)19(25)12-3-4-14-15(8-12)29-11-28-14/h1-4,6,8,16H,5,7,9-11H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLRKBMEBBNWCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2892073.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2892076.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2892082.png)

![1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2892086.png)